Cas no 40184-32-5 (3-methyl-4-nitro-1,2-thiazol-5-amine)

3-Methyl-4-nitro-1,2-thiazol-5-amine is a nitro-substituted thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a nitro group at the 4-position and an amine at the 5-position, makes it a versatile intermediate for synthesizing heterocyclic compounds. The compound exhibits stability under standard conditions, facilitating handling and storage. Its reactivity allows for further functionalization, enabling the development of novel bioactive molecules. Researchers value this compound for its role in medicinal chemistry, particularly in the design of antimicrobial and anti-inflammatory agents. High purity grades are available to ensure reproducibility in synthetic applications.
3-methyl-4-nitro-1,2-thiazol-5-amine structure
40184-32-5 structure
商品名:3-methyl-4-nitro-1,2-thiazol-5-amine
CAS番号:40184-32-5
MF:C4H5N3O2S
メガワット:159.166398763657
MDL:MFCD23724477
CID:925449
PubChem ID:12631171

3-methyl-4-nitro-1,2-thiazol-5-amine 化学的及び物理的性質

名前と識別子

    • 5-Isothiazolamine, 3-methyl-4-nitro-
    • 3-methyl-4-nitro-1,2-thiazol-5-amine
    • SCHEMBL2389612
    • 3-Methyl-4-nitroisothiazol-5-amine
    • CS-0306975
    • 5-Isothiazolamine,3-methyl-4-nitro-
    • EN300-85940
    • 5-amino-3-methyl-4-nitroisothiazole
    • DTXSID80505008
    • AKOS023399985
    • 40184-32-5
    • DB-357177
    • MDL: MFCD23724477
    • インチ: InChI=1S/C4H5N3O2S/c1-2-3(7(8)9)4(5)10-6-2/h5H2,1H3
    • InChIKey: PYRFGRMRABTCCV-UHFFFAOYSA-N
    • ほほえんだ: CC1=NSC(=C1[N+](=O)[O-])N

計算された属性

  • せいみつぶんしりょう: 159.01024758g/mol
  • どういたいしつりょう: 159.01024758g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

3-methyl-4-nitro-1,2-thiazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-85940-1g
3-methyl-4-nitro-1,2-thiazol-5-amine
40184-32-5
1g
$842.0 2023-09-02
Enamine
EN300-85940-10.0g
3-methyl-4-nitro-1,2-thiazol-5-amine
40184-32-5 95.0%
10.0g
$3622.0 2025-02-21
Enamine
EN300-85940-0.5g
3-methyl-4-nitro-1,2-thiazol-5-amine
40184-32-5 95.0%
0.5g
$809.0 2025-02-21
Enamine
EN300-85940-2.5g
3-methyl-4-nitro-1,2-thiazol-5-amine
40184-32-5 95.0%
2.5g
$1650.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377645-500mg
3-Methyl-4-nitroisothiazol-5-amine
40184-32-5 98%
500mg
¥18867.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377645-2.5g
3-Methyl-4-nitroisothiazol-5-amine
40184-32-5 98%
2.5g
¥30844.00 2024-05-15
Enamine
EN300-85940-5g
3-methyl-4-nitro-1,2-thiazol-5-amine
40184-32-5
5g
$2443.0 2023-09-02
Enamine
EN300-85940-1.0g
3-methyl-4-nitro-1,2-thiazol-5-amine
40184-32-5 95.0%
1.0g
$842.0 2025-02-21
Enamine
EN300-85940-0.05g
3-methyl-4-nitro-1,2-thiazol-5-amine
40184-32-5 95.0%
0.05g
$707.0 2025-02-21
Enamine
EN300-85940-0.25g
3-methyl-4-nitro-1,2-thiazol-5-amine
40184-32-5 95.0%
0.25g
$774.0 2025-02-21

3-methyl-4-nitro-1,2-thiazol-5-amineに関する追加情報

3-Methyl-4-Nitro-1,2-Thiazol-5-Amine: A Comprehensive Overview

The compound 3-methyl-4-nitro-1,2-thiazol-5-amine (CAS No. 40184-32-5) is a heterocyclic aromatic amine with significant potential in various chemical and pharmaceutical applications. This compound belongs to the thiazole family, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of a methyl group at position 3 and a nitro group at position 4 imparts unique electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of 3-methyl-4-nitro-1,2-thiazol-5-amine in drug discovery, particularly in the development of anticancer agents. Researchers have demonstrated that this compound exhibits potent anti-proliferative activity against various cancer cell lines. The nitro group at position 4 plays a crucial role in modulating the electronic properties of the molecule, enhancing its ability to interact with biological targets. Furthermore, the methyl group at position 3 contributes to the compound's lipophilicity, which is essential for its bioavailability.

The synthesis of 3-methyl-4-nitro-1,2-thiazol-5-amine involves a multi-step process that typically begins with the preparation of the thiazole ring. Recent advancements in synthetic chemistry have enabled researchers to develop more efficient and environmentally friendly methods for synthesizing this compound. For instance, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

In terms of physical properties, 3-methyl-4-nitro-1,2-thiazol-5-amine has a melting point of approximately 200°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various chemical reactions and formulations.

The pharmacokinetic profile of 3-methyl-4-nitro-1,2-thiazol-5-amine has been extensively studied in preclinical models. Research indicates that the compound has good oral bioavailability and exhibits favorable distribution characteristics in tissues relevant to cancer treatment. Additionally, its metabolites have been identified, providing insights into its safety profile and potential for long-term use.

One of the most promising applications of 3-methyl

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